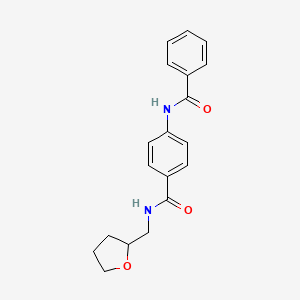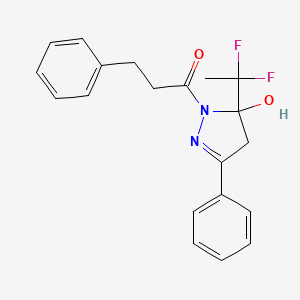![molecular formula C21H22ClN3O3 B4010634 {1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B4010634.png)
{1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone
Vue d'ensemble
Description
The compound of interest is part of a class of chemicals that often exhibit significant biological and chemical activities. The structural complexity and potential reactivity suggest its relevance in synthetic chemistry and possibly in pharmacological studies, focusing on interactions at the molecular level without delving into drug use, dosage, or side effects.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes, including condensation reactions, ring closures, and the use of specific catalysts to achieve the desired molecular framework. For instance, synthesis methods can rely on the reactivity of functional groups present in benzofuran and imidazol derivatives, often requiring palladium-catalyzed reactions or nucleophilic substitution reactions (Sokol et al., 2011; Eckhardt et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques like X-ray diffraction analysis, which reveals the arrangement of atoms and bonds within the molecule. This analysis can show how different fragments of the molecule, such as dihydroisoquinoline and benzimidazole, are oriented relative to each other, and provide insights into bond lengths and angles that define the molecule's geometry (Sokol et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving the compound are likely to exploit the reactivity of the carbonyl group and the heterocyclic components. The structure suggests possibilities for nucleophilic attacks, formation of complexes with metals, and involvement in coupling reactions. The presence of a piperidine and imidazolyl group may also influence its reactivity, potentially allowing for selective synthesis routes or transformations into related compounds (Eckhardt et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be influenced by the presence of specific functional groups and the overall molecular geometry. X-ray diffraction studies provide detailed insights into the crystal packing and intermolecular interactions that may affect its physical state and stability (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the compound. The carbonyl, piperidine, and imidazol groups contribute to a rich chemistry, allowing for various chemical transformations and the formation of complexes with metals. These properties are essential for synthesizing derivatives and understanding the compound's behavior in different chemical environments (Eckhardt et al., 2020).
Propriétés
IUPAC Name |
[1-(7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl)piperidin-3-yl]-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-12-9-15-13(2)18(28-19(15)16(22)10-12)21(27)25-7-4-5-14(11-25)17(26)20-23-6-8-24(20)3/h6,8-10,14H,4-5,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLIRWMUWULAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N3CCCC(C3)C(=O)C4=NC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(methylthio)phenyl]-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one oxalate](/img/structure/B4010561.png)
![methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoate](/img/structure/B4010582.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)-N~2~-methylglycinamide](/img/structure/B4010588.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4010594.png)
![(4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4010609.png)
![5-{[(2,5-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4010618.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B4010620.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide](/img/structure/B4010637.png)

![1-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B4010644.png)

![4-chloro-N-(3-methylbenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4010654.png)